molecular formula C14H16O3 B014886 Encecalin CAS No. 20628-09-5

Encecalin

Cat. No.: B014886
CAS No.: 20628-09-5
M. Wt: 232.27 g/mol
InChI Key: WXVLCNREBFDEKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Encecalin is a chromene derivative found in various plant species, including Helianthella quinquenervis It’s known that chromenes, including this compound, have been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings .

Biochemical Pathways

Given its impact on seed germination and plant growth , it’s plausible that this compound interferes with the biochemical pathways involved in these processes

Result of Action

This compound has been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This suggests that this compound may have herbicidal properties. , indicating that it may have a localized effect in these organisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in H. quinquenervis cell cultures varied with growth kinetics, being higher at the stationary phase This suggests that the production and potentially the action of this compound can be influenced by the growth conditions of the plant

Biochemical Analysis

Cellular Effects

Encecalin has been shown to have effects on various types of cells and cellular processes. For instance, it has been observed that the production of this compound varies with growth kinetics, being higher at the stationary phase

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in hairy roots of H. quinquenervis, the accumulation of this compound was found to be over three times higher than in cell suspension cultures after six months

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is known that this compound is a product of cell cultures and hairy roots of H. quinquenervis

Chemical Reactions Analysis

Types of Reactions

Encecalin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Encecalin has a wide range of scientific research applications:

Comparison with Similar Compounds

Encecalin is similar to other chromenes such as eupatoriochromene, which also exhibits phytotoxic properties . this compound is unique in its specific inhibitory effects on seed germination and plant growth. Other similar compounds include demethylthis compound and euparin, which share structural similarities but differ in their biological activities .

Conclusion

This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable subject of study in various fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVLCNREBFDEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942824
Record name 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20628-09-5
Record name 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20628-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does encecalin affect photosynthesis?

A1: this compound acts as a Hill reaction inhibitor, disrupting the electron transport chain in photosynthesis. [] Specifically, it targets photosystem II, inhibiting electron flow between P680 and QA. [] This inhibition reduces ATP synthesis, proton uptake, and electron flow in isolated spinach chloroplasts. []

Q2: What is the molecular formula and weight of this compound?

A2: While not explicitly stated in the provided excerpts, based on its structure as a methoxy derivative of demethylthis compound, this compound likely has a molecular formula of C15H16O3 and a molecular weight of 244.28 g/mol.

Q3: Are there any spectroscopic data available for this compound?

A4: Although specific spectroscopic data is not detailed in the excerpts, several studies utilize NMR and MS techniques for structural elucidation and identification of this compound. [, , , , ] These techniques provide information about the compound's structure and purity.

Q4: Have any computational studies been conducted on this compound?

A5: Yes, molecular dynamics studies have investigated the interaction of this compound with calmodulin (CaM). [] These simulations revealed stable complex formation between this compound and CaM, supporting its potential as a calmodulin-targeting molecule. []

Q5: How does the methylation of demethylthis compound affect its biological activity?

A6: Methylation of demethylthis compound to form this compound generally increases its toxicity to insects. [, ] This difference in toxicity is attributed to variations in metabolism and detoxification, with insects excreting significantly more unchanged demethylthis compound compared to this compound. [, ]

Q6: What is the impact of structural modifications on the antiprotozoal activity of this compound derivatives?

A7: Modifications to the this compound scaffold, specifically the introduction of amine groups, significantly enhance antiprotozoal activity. [] Chromene and chromane-derived amines displayed potent activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Leishmania donovani. [] Notably, phenol derivatives exhibited even greater potency compared to chloroquine. []

Q7: What formulation strategies are employed to improve the delivery of this compound?

A8: Researchers have developed lacquer solutions containing standardized this compound extracts for topical administration in treating onychomycosis and vulvovaginal candidiasis. [, ] These formulations aim to enhance drug delivery and improve treatment outcomes.

Q8: How is this compound metabolized in insects?

A9: Insects primarily metabolize this compound by hydroxylating the geminal methyl groups. [, ] This metabolic process increases the polarity of this compound, making it more readily excretable and less toxic. [, ]

Q9: What is the effectiveness of this compound in treating fungal infections?

A10: this compound extracts have shown promise in treating various fungal infections. In clinical trials, topical application of Ageratina pichinchensis extract, standardized for this compound content, demonstrated efficacy against onychomycosis, interdigital tinea pedis, and vulvovaginal candidiasis. [, , ]

Q10: Has this compound demonstrated any activity against biofilm formation?

A11: Yes, extracts from Flourensia fiebrigii, containing this compound, exhibited significant activity against biofilm production by Pseudomonas aeruginosa and Staphylococcus aureus. [] This suggests potential applications for this compound in combating bacterial infections, particularly those associated with biofilms.

Q11: Which analytical techniques are used to identify and quantify this compound?

A11: Several analytical techniques are employed to study this compound, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in plant extracts and cell cultures. [, , ]
  • High-Performance Liquid Chromatography (HPLC): Used to analyze the metabolism of chromenes, including this compound, in plants. [, ]
  • Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): Employed for metabolic profiling and identification of this compound in plant extracts. []

Q12: Are there any known alternatives to this compound for treating fungal infections?

A14: Yes, ciclopirox is a commonly used antifungal agent that serves as a positive control in clinical trials evaluating the effectiveness of Ageratina pichinchensis extract containing this compound. [, ] While both treatments demonstrated efficacy, no statistically significant differences were observed between them. [, ]

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